Cas no 946348-89-6 (2-bromo-N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylbenzamide)
2-bromo-N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylbenzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, 2-bromo-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-
- 2-bromo-N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylbenzamide
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- Inchi: 1S/C20H17BrFNO3S2/c1-13-11-14(8-9-17(13)22)28(25,26)19(18-7-4-10-27-18)12-23-20(24)15-5-2-3-6-16(15)21/h2-11,19H,12H2,1H3,(H,23,24)
- InChI Key: ZKPCHOLZQKEZSE-UHFFFAOYSA-N
- SMILES: C(NCC(S(C1=CC=C(F)C(C)=C1)(=O)=O)C1SC=CC=1)(=O)C1=CC=CC=C1Br
2-bromo-N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2047-0192-2μmol |
2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide |
946348-89-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2047-0192-5μmol |
2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide |
946348-89-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2047-0192-10μmol |
2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide |
946348-89-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2047-0192-20μmol |
2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide |
946348-89-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2047-0192-1mg |
2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide |
946348-89-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2047-0192-2mg |
2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide |
946348-89-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2047-0192-3mg |
2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide |
946348-89-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2047-0192-4mg |
2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide |
946348-89-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2047-0192-5mg |
2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide |
946348-89-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2047-0192-10mg |
2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide |
946348-89-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-bromo-N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylbenzamide Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2-bromo-N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylbenzamide
Introduction to 2-bromo-N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylbenzamide (CAS No. 946348-89-6) and Its Emerging Applications in Chemical Biology
2-bromo-N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylbenzamide, identified by its CAS number 946348-89-6, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology and drug discovery. This molecule, featuring a benzamide core substituted with a bromo group, a fluoro-substituted methylbenzenesulfonyl moiety, and a thiophen-2-yl ethyl side chain, exhibits promising pharmacological properties that make it a valuable candidate for further investigation.
The compound's unique structural features contribute to its potential biological activity. The presence of a bromo group at the para position relative to the amide nitrogen enhances its interaction with biological targets, while the fluoro-substituted methylbenzenesulfonyl moiety improves metabolic stability and binding affinity. Additionally, the thiophen-2-yl ethyl side chain introduces hydrophobicity and rigidity, which can be critical for optimizing drug-like properties such as solubility and bioavailability.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a crucial role in various cellular processes and are often implicated in diseases such as cancer and inflammation. The benzamide scaffold of 2-bromo-N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylbenzamide is particularly relevant in this context, as benzamides have been extensively studied for their ability to modulate PPIs. For instance, studies have demonstrated that benzamide derivatives can disrupt aberrant protein-protein interactions by competing with natural ligands or by inducing conformational changes in target proteins.
The fluoro-substituent in the 4-fluoro-3-methylbenzenesulfonyl group is another key feature that enhances the compound's pharmacological profile. Fluorine atoms are well-known for their ability to improve binding affinity and metabolic stability through various mechanisms, including hydrogen bonding enhancement and lipophilicity modulation. This makes 2-bromo-N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylbenzamide an attractive candidate for further optimization as a potential drug candidate.
Furthermore, the thiophen-2-yl ethyl side chain adds another layer of complexity to the molecule's biological activity. Thiophenes are heterocyclic compounds that have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The incorporation of a thiophen ring into the structure of 2-bromo-N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylbenzamide may contribute to its ability to interact with biological targets in unique ways, potentially leading to novel therapeutic applications.
Recent research has also highlighted the importance of computational methods in the design and optimization of small-molecule inhibitors. Molecular docking studies have been used to predict the binding mode of 2-bromo-N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylbenzamide to various protein targets, providing insights into its potential mechanisms of action. These studies have suggested that the compound may interact with proteins through multiple non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
In addition to its potential as a drug candidate, CAS No. 946348-89-6 has been explored in academic research for its utility as a building block in synthetic chemistry. The presence of multiple functional groups makes it a versatile intermediate for constructing more complex molecules with tailored biological activities. For example, researchers have used this compound as a starting material for synthesizing novel benzamide derivatives with enhanced pharmacological properties.
The development of new methodologies for the synthesis of strongly basic compounds has also been facilitated by this molecule's structural features. The bromo group provides a handle for further functionalization via cross-coupling reactions, while the amide bond offers opportunities for derivatization through amide coupling reactions. These synthetic strategies have enabled researchers to explore new chemical space and discover novel bioactive molecules.
Looking ahead, further studies are needed to fully elucidate the biological activity and therapeutic potential of CAS No. 946348-89-6. In vitro and in vivo experiments will be essential for evaluating its efficacy against specific disease targets and assessing its safety profile. Additionally, advances in medicinal chemistry will continue to drive the development of new analogs with improved pharmacological properties.
The integration of computational chemistry with experimental biology is expected to play a pivotal role in this process. By combining traditional wet-lab techniques with cutting-edge computational methods, researchers can accelerate the discovery and optimization of new drug candidates like CAS No 946348 89 6. This interdisciplinary approach will be crucial for addressing complex biological challenges and developing effective treatments for human diseases.
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